molecular formula C9H7F3O3S B13556872 4-(2,2-Difluorocyclopropyl)phenylfluoranesulfonate

4-(2,2-Difluorocyclopropyl)phenylfluoranesulfonate

Cat. No.: B13556872
M. Wt: 252.21 g/mol
InChI Key: CARUGMPATMLWRD-UHFFFAOYSA-N
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Description

4-(2,2-Difluorocyclopropyl)phenyl fluoranesulfonate is a chemical compound characterized by the presence of a difluorocyclopropyl group attached to a phenyl ring, which is further bonded to a fluoranesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate typically involves the introduction of the difluorocyclopropyl group onto a phenyl ring, followed by the attachment of the fluoranesulfonate group. One common method involves the reaction of 2,2-difluorocyclopropyl bromide with a phenyl derivative under suitable conditions to form the intermediate compound. This intermediate is then reacted with a fluoranesulfonate reagent to yield the final product .

Industrial Production Methods

Industrial production of 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluorocyclopropyl)phenyl fluoranesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, in substitution reactions, the product will be a new compound where the fluoranesulfonate group is replaced by the incoming nucleophile. In coupling reactions, the product will be a new carbon-carbon bonded compound .

Scientific Research Applications

4-(2,2-Difluorocyclopropyl)phenyl fluoranesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and coupling reactions to form complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity to target molecules. The fluoranesulfonate group can also play a role in the compound’s solubility and stability, affecting its overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate include other difluorocyclopropyl derivatives and phenyl fluoranesulfonates. Examples include:

Uniqueness

The uniqueness of 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H7F3O3S

Molecular Weight

252.21 g/mol

IUPAC Name

1-(2,2-difluorocyclopropyl)-4-fluorosulfonyloxybenzene

InChI

InChI=1S/C9H7F3O3S/c10-9(11)5-8(9)6-1-3-7(4-2-6)15-16(12,13)14/h1-4,8H,5H2

InChI Key

CARUGMPATMLWRD-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)C2=CC=C(C=C2)OS(=O)(=O)F

Origin of Product

United States

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